9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Description
The compound 9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative featuring a stereospecific indole-containing backbone and a methoxy(methyl)carbamoyl group. Fmoc groups are widely used in peptide synthesis for temporary amine protection due to their orthogonality and base-labile cleavage properties .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-3-(1H-indol-3-yl)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-31(34-2)27(32)26(15-18-16-29-25-14-8-7-9-19(18)25)30-28(33)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26,29H,15,17H2,1-2H3,(H,30,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRVLXOMZRUPV-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate, with the CAS number 1610380-89-6, is a synthetic compound notable for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 469.5 g/mol. The structure features a fluorenyl group linked to an indole derivative, which is significant for its biological interactions.
Pharmacological Activity
Research indicates that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from diverse studies.
Antimicrobial Activity
Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis (Mtb). A prodrug strategy was employed where the compound was conjugated with cholesterol to enhance its uptake by Mtb-infected macrophages. This approach demonstrated promising results in inhibiting the growth of Mtb, suggesting that the compound could serve as a potential candidate for tuberculosis treatment .
Anticancer Potential
The compound’s structural similarity to known anticancer agents suggests potential activity against cancer cells. For instance, the indole moiety is often associated with anticancer properties due to its ability to interact with various biological targets involved in cancer progression. Preliminary assays have shown that derivatives of this compound can inhibit cell proliferation in certain cancer cell lines .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis and repair, such as thymidylate synthase, which may also apply here.
- Cell Signaling Modulation : The indole structure may influence signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1610380-89-6 |
| Molecular Formula | C28H27N3O4 |
| Molecular Weight | 469.5 g/mol |
| Purity | >95% |
| Biological Activities | Antimicrobial, Anticancer |
Comparison with Similar Compounds
Comparison with Structural Analogues
Fmoc-Protected Amines with Aromatic Substituents
Compound A : (9H-Fluoren-9-yl)methyl (S)-(1-(6-Methoxynaphthalen-2-yl)ethyl)carbamate
- Structure : Fmoc group attached to an ethylamine backbone with a 6-methoxynaphthyl substituent.
- Comparison :
- The methoxynaphthyl group enhances hydrophobicity compared to the indole ring in the target compound.
- Lacks the methoxy(methyl)carbamoyl group, reducing steric hindrance during coupling reactions.
- NMR data (δ 7.75–6.80 ppm for aromatic protons) differ significantly from the target compound due to naphthalene vs. indole aromatic systems.
Compound B : (9H-Fluoren-9-yl)methyl (4-Aminobenzyl)carbamate
- Structure : Fmoc-protected benzylamine.
- Comparison :
Fmoc Derivatives with Functionalized Carbamoyl Groups
Compound C : (9H-Fluoren-9-yl)methyl (S)-(1-Amino-1-thioxopropan-2-yl)carbamate
- Structure : Features a thioxo (C=S) group instead of the methoxy(methyl)carbamoyl (C=O) group.
- Comparison :
Compound D : 9H-Fluoren-9-ylmethyl N-[(1S)-1-(Chlorocarbonyl)-2-methylpropyl]carbamate
Fmoc-Protected Indole Analogues
Compound E : (9H-Fluoren-9-yl)methyl (1-Hydroxy-3-phenylpropan-2-yl)carbamate
Stereochemical and Solubility Considerations
- Compound F: 9H-Fluoren-9-ylmethyl {[(1R,2S)-2-Hydroxycyclohexyl]methyl}carbamate Structure: Trans-cyclohexanol substituent with defined stereochemistry. Comparison:
- The hydroxycyclohexyl group improves water solubility compared to the hydrophobic indole .
- Stereochemical complexity (two chiral centers) may influence enzymatic recognition .
Tabulated Comparison of Key Properties
Research Implications
- Synthetic Utility : The methoxy(methyl)carbamoyl group in the target compound offers stability over reactive groups (e.g., chlorocarbonyl ), making it suitable for stepwise peptide elongation.
- Biological Relevance : The indole moiety may enhance interactions with tryptophan-processing enzymes or aromatic receptors compared to phenyl or naphthyl analogues .
- Solubility Challenges : Hydrophobic indole and Fmoc groups necessitate polar aprotic solvents (e.g., DMF) for handling, unlike hydroxy-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
